Guanazole is a compound that has been extensively studied for its diverse pharmacological effects and potential therapeutic applications. It has been investigated in various contexts, including as an antihypertensive agent, an antitumor drug, and more recently, for its potential in treating neurodegenerative diseases and leukemia1234678.
Related Compounds
3-Amino-1,2,4-triazole
Compound Description: 3-Amino-1,2,4-triazole is a heterocyclic compound structurally similar to guanazole, with one less amino group. It is also a known diazotizable compound. []
Relevance: This compound serves as a relevant comparison to guanazole in colorimetric assays. While both compounds can undergo diazotization and subsequent coupling reactions to form colored products, 3-amino-1,2,4-triazole exhibits 20 times less sensitivity in these assays compared to guanazole. [] This difference in sensitivity highlights the importance of the diamino structure in guanazole for efficient detection.
1H-1,2,4-Triazole
Compound Description: 1H-1,2,4-Triazole, lacking any amino substituents on the triazole ring, is the fundamental structure upon which both guanazole and 3-amino-1,2,4-triazole are built. []
Relevance: This compound is relevant as it represents the core structure of guanazole. The absence of amino groups in 1H-1,2,4-triazole prevents its participation in the colorimetric assay used to detect guanazole. [] This lack of reactivity further emphasizes the essential role of the diamino substituents in guanazole for its specific chemical behavior and detection methods.
Hydroxyurea
Compound Description: Hydroxyurea is a clinically used antineoplastic agent that inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. [, , ]
Relevance: Hydroxyurea shares a similar mechanism of action with guanazole, primarily targeting ribonucleotide reductase and disrupting DNA synthesis. [, , ] This similarity has led to cross-resistance observations, where cells resistant to hydroxyurea often display resistance to guanazole as well. [, ] This overlap in activity profiles suggests that these compounds might share a common binding site on the ribonucleotide reductase enzyme or affect related pathways.
5-Azacytidine
Compound Description: 5-Azacytidine is a pyrimidine nucleoside analogue with antineoplastic activity. It disrupts DNA synthesis by incorporating into DNA or interacting with DNA polymerase. []
Relevance: Unlike guanazole, which inhibits ribonucleotide reductase, 5-azacytidine directly targets DNA synthesis through incorporation into DNA or by interacting with DNA polymerase. [] This difference is highlighted by the distinct cell cycle stage specificity of the two drugs. While both induce DNA damage, 5-azacytidine, unlike guanazole, can cause chromatid breakage during the G2 phase of the cell cycle. [] This distinction underscores the importance of understanding the specific mechanisms of action for anticancer agents in developing effective treatment strategies.
N-Carbamoyloxyurea
Compound Description: N-Carbamoyloxyurea is an antineoplastic agent that inhibits ribonucleotide reductase and potentially targets another unidentified site within the DNA synthesis pathway. [, ]
Relevance: N-Carbamoyloxyurea shares a similar mechanism of action with guanazole, primarily targeting ribonucleotide reductase and disrupting DNA synthesis. [, ] Similar to the cross-resistance observed with hydroxyurea, cells resistant to N-Carbamoyloxyurea often display resistance to guanazole as well, suggesting a potential overlap in their mechanisms of action or resistance pathways. [, ]
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog that inhibits ribonucleotide reductase, leading to the depletion of deoxynucleotide triphosphates (dNTPs) and subsequent disruption of DNA synthesis. []
Triapine
Compound Description: Triapine is an inhibitor of ribonucleotide reductase, specifically targeting the M2 subunit of the enzyme. By inhibiting RNR, triapine disrupts the production of deoxyribonucleotides, essential building blocks for DNA synthesis. []
Relevance: Similar to guanazole, triapine also inhibits ribonucleotide reductase to disrupt DNA synthesis, but it specifically targets the M2 subunit. [] A study on replication stress in fission yeast indicates that, under chronic drug treatment conditions, both triapine and guanazole induce replication stress more specifically than hydroxyurea, a commonly used RNR inhibitor. [] This suggests that triapine and guanazole might be more selective inducers of replication stress compared to hydroxyurea.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Compound Description: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong organic oxidizing agent, commonly used in organic chemistry for dehydrogenation and oxidation reactions. It acts as a π-electron acceptor in charge-transfer complexes. []
Relevance: In the context of charge-transfer complex formation, DDQ serves as a strong π-acceptor, while guanazole acts as an electron donor. [] The interaction between guanazole and DDQ leads to the formation of charge-transfer complexes, and the spectral changes observed over time suggest a stepwise reduction of DDQ to its anion radical (DDQ_-) and subsequently to the corresponding hydroquinone (DDQH2). [] This interaction with DDQ highlights the electron-donating capabilities of guanazole.
Tetracyanoethene (TCNE)
Compound Description: Tetracyanoethene (TCNE) is a strong electron acceptor, often used in the study of charge-transfer complexes. It readily forms complexes with electron-rich molecules, resulting in characteristic spectral changes. []
Relevance: Similar to DDQ, TCNE acts as a strong π-acceptor, forming charge-transfer complexes with guanazole, which serves as the electron donor. [] These complexes exhibit distinct spectral properties that evolve over time, suggesting the formation of outer-sphere charge-transfer complexes followed by transformation into inner-sphere complexes. [] The interaction between guanazole and TCNE further illustrates the electron-donating ability of guanazole.
3,5-Diamino-1-dodecyl-1,2,4-triazole
Compound Description: 3,5-Diamino-1-dodecyl-1,2,4-triazole is a guanazole derivative with a long alkyl chain (dodecyl) attached to one of the nitrogen atoms in the triazole ring. This structural modification significantly influences its liquid crystal properties. []
Relevance: The dodecyl derivative of guanazole is crucial in demonstrating how structural modifications can influence the physical properties of guanazole derivatives. Specifically, the presence of the long alkyl chain induces the formation of a smectic A (SmA) mesophase, a type of liquid crystal phase. [] This finding suggests that by altering the substituents on the guanazole scaffold, it is possible to fine-tune the material properties for specific applications, such as liquid crystal displays or sensors.
3-Amino-1,5-dodecyl-1,2,4-triazole
Compound Description: This guanazole derivative possesses a dodecyl chain attached to a different nitrogen atom on the triazole ring compared to 3,5-Diamino-1-dodecyl-1,2,4-triazole. []
Relevance: This compound is significant as it helps understand the role of positional isomerism in guanazole derivatives, particularly concerning their liquid crystalline behavior. When mixed with 3,5-diamino-1-dodecyl-1,2,4-triazole, it forms a binary mixture exhibiting enantiotropic mesomorphic properties, specifically the SmA phase. [] This observation emphasizes the importance of both the presence and position of substituents in dictating the self-assembly and liquid crystal properties of these compounds.
1,3-Diiminoisoindoline
Compound Description: 1,3-Diiminoisoindoline is a phthalocyanine precursor. []
Relevance: 1,3-Diiminoisoindoline was used to synthesize macrocyclic compounds structurally similar to phthalocyanine, utilizing guanazole and its derivatives as building blocks. [] These macrocyclic compounds, often incorporating transition metals, exhibit interesting properties such as high thermal stability and insolubility in organic solvents. [] The successful synthesis of these macrocycles highlights the versatility of guanazole and its derivatives in constructing complex molecular architectures with potentially useful properties.
Oxoisoindoline
Compound Description: Oxoisoindoline is a phthalimide derivative with a carbonyl group replacing one of the imino groups in 1,3-diiminoisoindoline. []
Relevance: Oxoisoindoline was employed alongside guanazole and its phenyl-substituted derivatives to prepare model compounds, including two- and three-unit products. [] While these model compounds did not lead to the formation of macrocycles, their synthesis contributed to understanding the reactivity and limitations of guanazole in these condensation reactions. [] This knowledge is valuable for designing future synthetic strategies for guanazole-based macrocycles.
Mechanism of Action
The mechanism of action of guanazole appears to be multifaceted. In the context of amyotrophic lateral sclerosis (ALS), guanazole, known as an alpha-2-adrenergic receptor agonist, has been repurposed due to its ability to modulate protein synthesis by activating translational factors, thus preventing the accumulation of misfolded proteins and endoplasmic reticulum overload1. This pharmacological action is particularly relevant as it may rescue motoneurons from protein misfolding stress, which is a critical aspect of ALS pathogenesis.
In cancer research, guanazole has been found to inhibit DNA synthesis by targeting ribonucleotide reductase, an enzyme essential for the reduction of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This inhibition results in the suppression of tumor growth, as seen in studies involving L1210 leukemia cells and human epidermoid carcinoma cells245. Additionally, guanazole's selective toxicity in mice suggests that its antileukemic effects are due to the inhibition of ribonucleotide reductase, with its selectivity stemming from differences in drug uptake by various tissues4.
Applications in Various Fields
Neurodegenerative Diseases
In the field of neurodegenerative diseases, guanazole has shown promise in the ProMISe trial, a phase II clinical trial investigating its neuroprotective effects in ALS patients. The trial aims to determine whether guanazole can slow the progression of ALS by inhibiting eIF2α dephosphorylation, with the primary goal of reducing the proportion of patients who progress to a higher stage of the disease1.
Cancer Therapy
Guanazole's role as an antitumor agent has been demonstrated through its ability to inhibit DNA synthesis in tumor cells. It has been evaluated against various types of leukemia and has shown efficacy in inducing remissions in patients with acute myelogenous leukemia when administered in a specific dosing schedule27. The drug's toxicity profile, primarily myelosuppression, has been characterized in phase I clinical studies, paving the way for further phase II trials8.
Cardiovascular Effects
The cardiovascular effects of guanazole have also been studied, with findings indicating that it can cause transient changes in blood pressure, heart rate, and venous pressures. These effects are attributed to its action on the adrenergic system and may be mitigated by various pharmacological agents6. Additionally, guanazole has been compared to other antihypertensive drugs, such as guanethidine and bethanidine, in its ability to lower systemic blood pressure in hypertensive models9.
Properties
CAS Number
1455-77-2
Product Name
Guanazole
IUPAC Name
1H-1,2,4-triazole-3,5-diamine
Molecular Formula
C2H5N5
Molecular Weight
99.10 g/mol
InChI
InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7)
InChI Key
PKWIYNIDEDLDCJ-UHFFFAOYSA-N
SMILES
C1(=NC(=NN1)N)N
Solubility
Soluble (NTP, 1992)
Synonyms
3,5-diamino-1,2,4-triazole
Canonical SMILES
C1(=NC(=NN1)N)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Varenicline is an organic heterotetracyclic compound that acts as a partial agonist for nicotinic cholinergic receptors and is used (in the form of its tartate salt) as an aid to giving up smoking. It has a role as a nicotinic acetylcholine receptor agonist and a serotonergic agonist. It is a secondary amino compound, an organic heterotetracyclic compound and a bridged compound. It is a conjugate base of a varenicline(1+). Varenicline is a prescription medication used to treat smoking addiction. This medication is the first approved nicotinic receptor partial agonist. Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor. In addition it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors. A full agonism was displayed on alpha7-receptors. On March 9, 2015, the U.S. Food and Drug Administration warned that Varenicline, in the form of Pfizer Inc's quit-smoking drug, Chantix, has been associated with seizures and that some patients who drink while taking the drug may become aggressive or black out. Pfizer is conducting an additional safety study of the drug, results of which are expected in late 2015. The FDA said it is keeping the black box in place at least until the results of the trial are announced. Varenicline is a Partial Cholinergic Nicotinic Agonist and Cholinergic Receptor Agonist. The mechanism of action of varenicline is as a Partial Cholinergic Nicotinic Agonist and Cholinergic Agonist. Varenicline is a partial agonist of the nicotinic acetylcholine receptor and is used to help in smoking cessation. Varenicline has been associated with a low rate of serum enzyme elevations during therapy and, since approval and its widescale use, with rare instances of clinically apparent mild liver injury. Varenicline is a partial agonist of the nicotinic acetylcholine receptor (nAChR) subtype alpha4beta2. Nicotine stimulation of central alpha4beta2 nAChRs located at presynaptic terminals in the nucleus accumbens causes the release of the neurotransmitter dopamine, which may be associated with the experience of pleasure; nicotine addiction constitutes a physiologic dependence related to this dopaminergic reward system. As an AChR partial agonist, varenicline attenuates the craving and withdrawal symptoms that occur with abstinence from nicotine but is not habit-forming itself. Varenicline is a prescription medication used to treat smoking addiction. This medication is the first approved nicotinic receptor partial agonist. Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor. In addition it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors. A full agonism was displayed on alpha7-receptors. A benzazepine derivative that functions as an ALPHA4-BETA2 NICOTINIC RECEPTOR partial agonist. It is used for SMOKING CESSATION. See also: Varenicline Tartrate (has salt form).
2,5-dichlorohydroquinone is a dichlorohydroquinone that is hydroquinone substituted by chloro groups at positions 2 and 5 respectively. It has a role as a bacterial xenobiotic metabolite.
3-hydroxyisobutyric acid is a 4-carbon, branched hydroxy fatty acid and intermediate in the metabolism of valine. It derives from a propionic acid. It is a conjugate acid of a 3-hydroxyisobutyrate. 3-Hydroxy-2-isobutyrate, also known as hiba or 3-hydroxyisobutyric acid, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2-isobutyrate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-hydroxy-2-isobutyrate is primarily located in the mitochondria and cytoplasm. 3-Hydroxy-2-isobutyrate can be biosynthesized from propionic acid.